![molecular formula C14H15F3N6 B2997377 4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2034330-93-1](/img/structure/B2997377.png)
4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
The compound “4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted with a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms .
Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography . This allows for the determination of the exact positions of the atoms within the molecule and the angles between the bonds .Scientific Research Applications
Pharmaceutical Chemistry
Pyrimidine compounds have been significant in pharmaceutical chemistry, with many displaying applications as antifungal , antibacterial , insecticidal , herbicidal , and antiviral agents . This suggests that our compound could potentially be explored for similar uses in medical treatments and drug development .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which are structurally related to pyrimidines, have shown anti-inflammatory and analgesic activities. This indicates that our compound may also possess these biological potentials and could be investigated for developing new pain relief medications .
Anti-fibrosis Activity
Some pyrimidine derivatives have displayed better anti-fibrosis activity than existing drugs on certain cell lines. This implies that our compound might be researched for its efficacy in treating fibrotic diseases .
Neuroprotective and Anti-inflammatory Properties
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. This suggests that our compound could be evaluated for its potential in neuroprotection and as an anti-inflammatory agent .
Agrochemical Industry
Trifluoromethylpyridine derivatives, which share a common trifluoromethyl group with our compound, are used in the agrochemical industry. This hints at possible applications of our compound in developing new pesticides or herbicides .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, includingtyrosine kinases , which play a crucial role in cell signaling pathways.
Mode of Action
It is suggested that similar compounds may exert their effects through theinhibition of protein kinases . This inhibition can disrupt cell signaling pathways, leading to various downstream effects.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been suggested that similar compounds can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum (ER) stress . These pathways are involved in inflammation and cellular stress responses, respectively.
Pharmacokinetics
The synthesis of similar compounds involves a series of reactions, including esterification and nucleophilic substitution . These reactions could potentially influence the compound’s bioavailability.
Result of Action
The compound appears to have promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it can reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The synthesis and characterization of similar compounds involve controlled conditions, such as specific temperatures and solvents , which could potentially influence the compound’s properties and effects.
properties
IUPAC Name |
4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6/c1-10-6-12(20-8-18-10)22-2-4-23(5-3-22)13-7-11(14(15,16)17)19-9-21-13/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCAWBIEUAVSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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